molecular formula C8H13NO2 B12961632 Methyl 5-azaspiro[2.4]heptane-6-carboxylate

Methyl 5-azaspiro[2.4]heptane-6-carboxylate

Cat. No.: B12961632
M. Wt: 155.19 g/mol
InChI Key: FOLZIMOUVNPNOZ-UHFFFAOYSA-N
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Description

Methyl 5-azaspiro[2.4]heptane-6-carboxylate (CAS 1822521-19-6) is a spirocyclic proline analogue that serves as a versatile and high-value building block in medicinal chemistry and organic synthesis. Its unique structure, featuring a cyclopropane ring fused to the proline scaffold, introduces significant conformational restraint, making it particularly valuable for designing peptide mimics and biologically active compounds with restricted geometry . This compound is a key synthetic intermediate in the industrial synthesis of sophisticated active pharmaceutical ingredients. Most notably, its enantiomerically pure (S)-form is a critical precursor in the multi-step synthesis of Ledipasvir, a potent non-structural protein 5A (NS5A) inhibitor used for the treatment of Hepatitis C virus (HCV) infections . The structural constraints imposed by the spirocyclic system are essential for the high picomolar antiviral activity exhibited by such drug candidates . As a methyl ester, this molecule offers improved handling and solubility properties compared to the free carboxylic acid, facilitating its use in further synthetic transformations, such as amide coupling reactions or hydrolysis to the corresponding acid. Researchers utilize this compound exclusively for laboratory research purposes. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or animal use.

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

methyl 5-azaspiro[2.4]heptane-6-carboxylate

InChI

InChI=1S/C8H13NO2/c1-11-7(10)6-4-8(2-3-8)5-9-6/h6,9H,2-5H2,1H3

InChI Key

FOLZIMOUVNPNOZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC2(CC2)CN1

Origin of Product

United States

Preparation Methods

Cyclopropanation and Spirocyclization Approaches

One of the key synthetic routes involves the formation of the spirocyclopropane ring system by reaction of an exocyclic methylene-substituted proline derivative with metal carbenoids generated via Simmons-Smith type reactions. Typical reagents include diethylzinc and dihalomethanes (e.g., iodomethane or chloroiodomethane) in the presence of acids such as trifluoroacetic acid to facilitate cyclopropanation.

This approach yields dihalogenated cyclopropane intermediates, which are subsequently reduced by hydrodehalogenation to afford the spirocyclic core.

Chiral Synthesis and Resolution

To obtain enantiomerically pure methyl 5-azaspiro[2.4]heptane-6-carboxylate, chiral synthesis or resolution methods are employed:

  • Chiral synthesis : Direct asymmetric synthesis using chiral catalysts or chiral starting materials can yield the (S)-enantiomer with high enantiomeric excess (ee > 98%) and purity (>99% by HPLC). For example, chiral synthesis involving alkali-mediated reactions in inert solvents has been reported to achieve yields above 75% with total yields around 50% without requiring chiral separation.

  • Chiral resolution : Racemic mixtures can be resolved by forming amide derivatives with chiral amines, followed by selective hydrolysis and deprotection steps to isolate the desired enantiomer. This method is particularly useful in industrial settings to reduce costs and improve yield.

Protection and Deprotection Steps

The use of protecting groups such as tert-butoxycarbonyl (Boc) on the nitrogen atom is common to stabilize intermediates during synthesis. The Boc-protected intermediates, such as (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, are synthesized via condensation and hydrolysis steps, followed by Boc removal and amino protection to yield the final product.

Condensation and Hydrolysis Reactions

A typical synthetic sequence involves:

  • Condensation of 5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid racemate with chiral amines to form amides.
  • Hydrolysis of these amides under acidic or basic conditions to obtain the target chiral acid.
  • Esterification or methylation to form the methyl carboxylate derivative.

For example, methylation of the acid intermediate is performed by stirring with methanol and potassium hydroxide, followed by acidification and extraction to isolate the methyl ester in yields around 78-85%.

Industrial Scale Considerations

Industrial production methods optimize the above laboratory procedures by:

  • Using continuous flow reactors for better control of reaction parameters.
  • Employing safer and more cost-effective reagents.
  • Minimizing intermediate purification steps to increase overall yield.
  • Implementing chiral synthesis routes to avoid costly resolution steps.

A reported industrial route starts from 1,1-cyclopropane dicarboxylic alcohol, which is converted to sulfonic acid esters, condensed with glycine methyl ester imine, followed by hydrolysis, cyclization, and amino protection to yield racemic products. Subsequent chiral separation or synthesis yields the desired enantiomer with total yields exceeding 30%.

Summary Table of Key Preparation Methods

Methodology Key Reagents/Conditions Yield (%) Enantiomeric Purity Notes
Simmons-Smith Cyclopropanation Diethylzinc, CH2I2 or ClCH2I, CF3COOH 50-70 Racemic or resolved Forms dihalogenated cyclopropane intermediate, reduced by hydrodehalogenation
Chiral Synthesis via Alkali Reaction Alkali, inert solvent, chiral catalysts >75 >98% ee High purity, no chiral separation needed
Condensation with Chiral Amines Boc-protected acid, chiral amines, hydrolysis 60-85 High Used for chiral resolution and intermediate protection
Industrial Route from Cyclopropane Dicarboxylic Alcohol Thionyl chloride, glycine methyl ester imine, acidic/alkaline hydrolysis >30 Racemic, followed by resolution Cost-effective, scalable, suitable for industrial production

Research Findings and Analytical Data

  • Spectral Characterization : The synthesized this compound shows characteristic IR bands for ester carbonyl (~1660 cm⁻¹), aromatic C-H stretches (if substituted), and spirocyclic C-H deformations. Mass spectrometry confirms molecular ion peaks consistent with the expected molecular weight.

  • Optical Rotation : Enantiomerically pure compounds exhibit specific optical rotations consistent with literature values, e.g., [α]D around -20 to -28 (c 1.0, CHCl3).

  • Purity and Stability : High-performance liquid chromatography (HPLC) and chiral chromatography are used to confirm purity and enantiomeric excess. Stability studies under varying pH and temperature conditions are recommended to ensure compound integrity during storage and use.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-azaspiro[2.4]heptane-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced spirocyclic compounds.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the spirocyclic compound.

Scientific Research Applications

Antiviral Applications

HCV Inhibition
Research indicates that methyl 5-azaspiro[2.4]heptane-6-carboxylate serves as an intermediate in the synthesis of inhibitors targeting the NS5A protein of HCV. The NS5A protein is crucial for viral replication, making it a prime target for antiviral therapies. Studies have shown that structural modifications to this compound can enhance its efficacy against HCV, suggesting its potential as a lead compound in drug development aimed at treating hepatitis C.

Mechanism of Action
The compound's mechanism involves binding to the NS5A protein, thereby inhibiting its function and disrupting the viral life cycle. This interaction is critical for developing effective antiviral agents that can mitigate HCV infections.

Synthesis and Derivative Development

Synthetic Pathways
The synthesis of this compound typically involves several key steps that include the use of metal carbenoids generated through reactions such as the Simmons-Smith reaction. These synthetic routes are essential for producing derivatives with enhanced biological activity against viral proteins like NS5A .

Case Study: Derivatives and Biological Activity
Several derivatives of this compound have been synthesized and evaluated for their biological activity. For instance, compounds with similar spirocyclic structures have demonstrated anti-inflammatory and analgesic effects, broadening the scope of potential therapeutic applications beyond antiviral uses .

Enzymatic Interactions

This compound has been shown to interact with various enzymes, including extended-spectrum beta-lactamase (ESBL) inhibitors. This interaction suggests potential applications in addressing antibiotic resistance, highlighting the compound's versatility in medicinal chemistry applications .

Biochemical Pathways

The compound's interaction with biochemical pathways primarily involves reductive cleavage processes when treated with zinc in acetic acid, leading to the formation of 1,3-amino alcohols from isoxazolidine rings. This transformation is crucial for its biological activity and may provide insights into developing new therapeutic agents .

Table 1: Summary of Applications and Mechanisms

Application AreaDescriptionKey Findings
Antiviral AgentsIntermediate for HCV NS5A inhibitorsEnhances efficacy against HCV; critical target for antiviral therapy
Enzymatic InteractionsInteraction with ESBL inhibitorsPotential use in combating antibiotic resistance
Synthetic PathwaysUtilization of Simmons-Smith reaction for derivative synthesisEssential for producing biologically active compounds
Biochemical PathwaysReductive cleavage leading to formation of 1,3-amino alcoholsImportant for understanding biological activity

Mechanism of Action

The mechanism of action of Methyl 5-azaspiro[2.4]heptane-6-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key spirocyclic compounds with structural or functional similarities:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features Applications
Methyl 5-azaspiro[2.4]heptane-6-carboxylate 1296797-07-3 C₈H₁₃NO₂·HCl 191.66 Spirocyclic core, methyl ester Intermediate for antiviral drugs (e.g., CMX990)
4-Oxa-5-azaspiro[2.4]heptane, 5-methyl-6-phenyl 106051-09-6 C₁₂H₁₅NO 189.25 Oxa-aza hybrid, phenyl substituent Potential catalyst or building block in organic synthesis
Methyl 6-oxo-5-azaspiro[2.4]heptane-4-carboxylate - C₈H₁₁NO₃ 169.18 Ketone group at position 6 Synthetic intermediate for chiral scaffolds
(S)-5-((R)-2-Hydroxy-4-methylpentanoyl)-5-azaspiro[2.4]heptane-6-carboxylic acid - C₁₃H₂₁NO₄ 255.31 Acylated side chain, free carboxylic acid Active component of CMX990; inhibits SARS-CoV-2 protease
Potassium (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylate 1441673-92-2 C₁₂H₁₈KNO₄ 279.38 Boc-protected amine, potassium salt Intermediate for hepatitis C NS5A inhibitors (e.g., ledipasvir)
(S)-5-Methyl-5-azaspiro[2.4]heptane-6-carboxylic acid 1860033-47-1 C₈H₁₃NO₂ 155.19 Free carboxylic acid, methyl substituent Research applications in peptide mimetics

Key Differences in Physicochemical Properties and Reactivity

Functional Groups: The methyl ester in this compound enhances solubility in organic solvents (e.g., THF, MeOH), facilitating reactions like acylation . In contrast, the carboxylic acid derivative (CAS 1860033-47-1) exhibits higher polarity, limiting its use in non-aqueous systems . The Boc-protected analogue (CAS 1441673-92-2) offers stability under basic conditions, making it suitable for multi-step syntheses .

Stereochemical and Conformational Effects: Substituents like the phenyl group in 4-Oxa-5-azaspiro[2.4]heptane (CAS 106051-09-6) introduce steric bulk and electronic effects, altering reactivity in catalytic applications . The acyloxy group in CMX990’s active component (C₁₃H₂₁NO₄) enhances protease binding via hydrogen bonding, a feature absent in the parent methyl ester .

Synthetic Utility: this compound is synthesized via HCl-mediated esterification , whereas the Boc-protected variant requires tert-butyloxycarbonyl group introduction using Boc₂O . The 6-oxo derivative (C₈H₁₁NO₃) is produced via hydrolysis of a dicarboxylate precursor, highlighting the versatility of spirocyclic scaffolds .

Biological Activity

Methyl 5-azaspiro[2.4]heptane-6-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural properties and biological activities. This article explores its synthesis, biological interactions, and potential applications, drawing on diverse research findings.

Structural Overview

This compound features a spirocyclic structure characterized by a nitrogen atom incorporated into the heptane ring, enhancing its chemical reactivity and biological profile. The molecular formula is C7H11NO2C_7H_{11}NO_2, with a molar mass of approximately 141.17 g/mol. This compound is often utilized as an intermediate in the synthesis of various biologically active molecules.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, which may include:

  • Formation of the spirocyclic structure : Utilizing cyclization reactions involving diazoalkanes or other reactive intermediates.
  • Functionalization : Introducing various substituents to enhance biological activity or solubility.
  • Purification : Techniques such as chromatography to isolate the desired product.

Antiviral Properties

Research indicates that this compound serves as an important intermediate in the development of antiviral agents, particularly those targeting the hepatitis C virus (HCV). The compound has shown promising interactions with viral enzymes, suggesting potential inhibitory effects against HCV replication .

Cytotoxicity and ADME Properties

In vitro studies have assessed the cytotoxicity of this compound across various cell lines, including HeLa and HCT-8 cells. The compound demonstrated low cytotoxicity with a half-maximal cytotoxic concentration (CC50) greater than 40 µM, indicating a favorable safety profile for further development .

The pharmacokinetic properties of the compound were evaluated through absorption, distribution, metabolism, and excretion (ADME) studies:

ParameterValue
Microsomal Stability32.8 μL/min/mg (human)
Plasma Stability>80% at 2 hours
Protein Binding Percentage73.6% (human plasma)

These findings suggest that this compound has suitable characteristics for drug development, including good stability in human plasma and moderate protein binding .

Antimicrobial Activity

Recent studies have also explored the antimicrobial properties of derivatives of this compound. Compounds synthesized from this precursor exhibited varying degrees of antibacterial and antifungal activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) determined through dilution methods .

Case Studies

  • Antiviral Efficacy : A study demonstrated that derivatives of this compound effectively inhibited HCV replication in vitro, showing promise as potential therapeutic agents against viral infections .
  • Antimicrobial Evaluation : In another investigation, synthesized derivatives were tested against common pathogens such as Staphylococcus aureus and Escherichia coli, revealing significant antimicrobial activity that warrants further exploration for clinical applications .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing Methyl 5-azaspiro[2.4]heptane-6-carboxylate and its derivatives?

  • Methodological Answer : The compound is typically synthesized via spirocyclic ring formation using carbamate or ester intermediates. For example, tert-butyl protecting groups (e.g., Boc) are employed to stabilize the 5-azaspiro[2.4]heptane core during synthesis. Evidence from intermediates like tert-butyl N-({5-azaspiro[2.4]heptan-7-yl}methyl)carbamate (CAS: 2007919-30-2) suggests that Boc-protected derivatives are key precursors . Acid-catalyzed deprotection or hydrolysis steps are then used to generate the final carboxylate ester. Optimizing reaction conditions (e.g., temperature, solvent polarity) is critical to minimize ring strain in the spirocyclic structure .

Q. How can researchers confirm the purity and structural integrity of this compound?

  • Methodological Answer : Analytical techniques include:

  • HPLC : To assess purity (>95% is typical for research-grade material) using reverse-phase columns and UV detection .
  • NMR Spectroscopy : 1^1H and 13^13C NMR are used to verify the spirocyclic structure, with characteristic signals for the ester methyl group (δ ~3.6–3.8 ppm) and azaspiro protons (δ ~3.0–4.0 ppm) .
  • Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) confirms molecular weight (e.g., observed m/z 224.25 for C9_9H18_{18}F2_2N2_2O2_2) .

Q. What safety protocols should be followed when handling this compound?

  • Methodological Answer : While specific toxicity data for this compound are limited, general precautions for spirocyclic amines apply:

  • Use PPE (gloves, goggles) to avoid skin/eye contact.
  • Work in a fume hood due to potential respiratory irritation (based on analogs like 7-fluoro-5-azaspiro[2.4]heptane hydrochloride, CAS: 351369-07-8) .
  • Store at 2–8°C in airtight, light-resistant containers to prevent degradation .

Advanced Research Questions

Q. How does stereochemistry at the spirocyclic center influence biological activity in kinase inhibitors?

  • Methodological Answer : The (R)- and (S)-enantiomers of derivatives like (R)-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile exhibit divergent JAK1 selectivity. The (R)-enantiomer showed an IC50_{50} of 8.5 nM against JAK1 with 48-fold selectivity over JAK2, attributed to optimal steric complementarity in the ATP-binding pocket . Chiral resolution via HPLC (e.g., chiral stationary phases like amylose derivatives) is essential for isolating enantiomers .

Q. What strategies are effective in optimizing pharmacokinetic profiles of 5-azaspiro[2.4]heptane-based inhibitors?

  • Methodological Answer : Key approaches include:

  • Prodrug Design : Ester derivatives (e.g., methyl carboxylates) improve oral bioavailability by enhancing lipophilicity .
  • Metabolic Stability : In vitro ADME assays (e.g., microsomal stability tests) identify metabolic hotspots. For example, replacing labile methyl groups with fluorinated analogs can reduce CYP450-mediated oxidation .
  • hERG Inhibition Mitigation : Structural modifications (e.g., introducing polar substituents) lower hERG affinity, as seen in optimized lead compounds with IC50_{50} >10 μM .

Q. How can researchers resolve contradictions in reported activity data for this compound?

  • Methodological Answer : Discrepancies often arise from assay variability (e.g., kinase profiling platforms) or impurity-driven artifacts. Recommendations:

  • Cross-Validation : Re-test compounds in orthogonal assays (e.g., biochemical vs. cellular JAK1 assays) .
  • Batch Analysis : Compare activity across synthesized batches using LC-MS to rule out impurity effects (e.g., residual Boc-protected intermediates) .
  • Structural Confirmation : Single-crystal X-ray diffraction can confirm stereochemical assignments if NMR data are ambiguous .

Q. What mechanistic insights have been gained from in vivo models using 5-azaspiro[2.4]heptane derivatives?

  • Methodological Answer : In CIA (collagen-induced arthritis) and AIA (adjuvant-induced arthritis) rodent models, derivatives like (R)-6c reduced inflammation biomarkers (e.g., TNF-α, IL-6) by >50% at 10 mg/kg doses. Mechanistic studies involve:

  • Target Engagement Assays : Phospho-STAT3 inhibition in splenocytes confirms JAK1 pathway modulation .
  • PET Imaging : Radiolabeled analogs (e.g., 18^{18}F derivatives) track biodistribution and target occupancy .

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